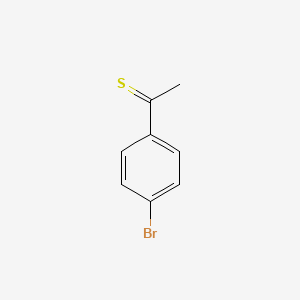

Ethanethione, 1-(4-bromophenyl)-

Description

1-(4-Bromophenyl)ethanone (CAS: 99-90-1) is a brominated acetophenone derivative characterized by a ketone group at the acetyl position and a bromine substituent at the para position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity at the carbonyl group allows for diverse functionalization, such as forming oximes, thioethers, or heterocyclic adducts .

Properties

CAS No. |

62486-63-9 |

|---|---|

Molecular Formula |

C8H7BrS |

Molecular Weight |

215.11 g/mol |

IUPAC Name |

1-(4-bromophenyl)ethanethione |

InChI |

InChI=1S/C8H7BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 |

InChI Key |

XJJIQTBGCFDBAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(4-bromophenyl)ethanone with its derivatives and analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine substituent in 1-(4-bromophenyl)ethanone enhances electrophilicity at the carbonyl group compared to methoxy-substituted analogs, influencing reactivity in nucleophilic additions .

- Hydrogen Bonding: Hydroxyl or oxime groups (e.g., in 1-(4-bromo-3-hydroxyphenyl)ethanone) improve solubility and biological interactions .

Anti-Inflammatory Activity

Research Findings and Industrial Relevance

- Pharmaceutical Applications: Oxadiazole and tetrazole derivatives of 1-(4-bromophenyl)ethanone are prioritized in drug discovery for their balanced efficacy-toxicity profiles .

- Material Science: Brominated acetophenones serve as UV-stabilizers in polymers due to bromine’s radical-scavenging properties .

Q & A

Q. Table 1: Example Spectroscopic Data for 2-Bromo-1-(4-methoxyphenyl)ethanone

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| δ 3.9 (OCH), 7.6–7.8 (Ar-H) | ||

| δ 55.2 (OCH), 190.1 (C=O) | ||

| IR | 1685 cm (C=O) |

Basic: What synthetic routes are used to prepare 1-(4-bromophenyl)ethanone derivatives?

Answer:

Common strategies include:

- Friedel-Crafts Acylation : Bromobenzene derivatives react with acyl chlorides (e.g., acetyl chloride) using AlCl as a catalyst .

- Cycloaddition Reactions : For example, [3+2] cycloaddition of nitrile imines with trichloronitroethylene yields pyrazole derivatives with 4-bromophenyl groups .

- Functional Group Interconversion : Reduction of ketones to amines (e.g., 1-(4-bromophenyl)ethylamine via catalytic hydrogenation) .

Q. Table 2: Example Synthesis of 1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| 4-Bromophenyl nitrile imine | Trichloronitroethylene, RT | 1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole |

Advanced: How does Molecular Electron Density Theory (MEDT) explain regioselectivity in cycloaddition reactions involving 1-(4-bromophenyl) derivatives?

Answer:

MEDT analyzes electron density distributions to predict reaction pathways. For example, in [3+2] cycloadditions:

- Electrophilic-Nucleophilic Interactions : The Cβ atom of trichloronitroethylene (electrophile) interacts with the –N=N=C– fragment of nitrile imines (nucleophile), favoring Δ-pyrazoline formation despite experimental instability .

- Theoretical vs. Experimental Outcomes : MEDT predicts two pathways, but steric hindrance from the 4-bromophenyl group directs spontaneous CHCl elimination, yielding pyrazoles instead .

Key Insight : Computational modeling (e.g., Gaussian software) validates reaction mechanisms, enabling rational design of derivatives with controlled regioselectivity .

Advanced: How do structural modifications at the ethanone moiety influence biological activity?

Answer:

- Triazole Derivatives : Substitution with sulfanyl-triazole groups (e.g., 1-(4-bromophenyl)-2-triazolylsulfanylethanone) enhances antimicrobial activity due to increased electrophilicity and membrane penetration .

- Chiral Amines : Enantiopure 1-(4-bromophenyl)ethylamine derivatives (e.g., R-configuration) show higher receptor binding affinity in neurotransmitter studies .

Q. Table 3: Biological Activity of Selected Derivatives

| Compound | Activity (IC) | Target | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-2-triazolylsulfanylethanone | 12 µM (E. coli) | Bacterial membranes | |

| (R)-1-(4-Bromophenyl)ethylamine | 85 nM (Serotonin R) | Neurological receptors |

Basic: How is X-ray crystallography applied to resolve structural ambiguities in bromophenyl ethanone derivatives?

Answer:

- SHELX Suite : Used for structure refinement. For 2-bromo-1-(4-methoxyphenyl)ethanone, SHELXL refined the structure to R = 0.054, confirming planar geometry and bond lengths (C=O: 1.21 Å) .

- Twinned Data : SHELXPRO interfaces handle high-resolution or twinned macromolecular data, critical for analyzing polymorphic forms .

Advanced: What strategies address contradictions in experimental vs. computational reaction outcomes?

Answer:

- Mechanistic Re-evaluation : When MEDT predicts Δ-pyrazoline formation but experiments yield pyrazoles (via CHCl elimination), post-reaction stability assays (e.g., TGA/DSC) identify decomposition pathways .

- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity (e.g., CHCl vs. DMF) shifts product distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.